3-Chlorobenzylamine

Catalog No.
S794101
CAS No.
4152-90-3
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylamine

CAS Number

4152-90-3

Product Name

3-Chlorobenzylamine

IUPAC Name

(3-chlorophenyl)methanamine

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN

Synthesis of other chemicals:

  • 3-Chlorobenzylamine is a versatile intermediate used in the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes. For instance, it serves as a building block in the production of dihydroquinolones, a class of compounds with diverse biological activities [].

3-Chlorobenzylamine appears as a colorless to light yellow liquid with a characteristic amine odor. It has a molecular weight of 155.60 g/mol and a boiling point of approximately 220°C. The compound is soluble in organic solvents and exhibits moderate solubility in water . Its structure consists of a benzene ring substituted with a chloromethyl group and an amine group, which contributes to its reactivity and utility in chemical synthesis.

Typical of amines and aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, making it useful for synthesizing other compounds.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines through condensation.
  • Electrophilic Aromatic Substitution: The presence of the amino group can activate the benzene ring towards electrophilic substitution, allowing further functionalization .

Research indicates that 3-Chlorobenzylamine exhibits biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for potential antitumor and antimicrobial properties. Some studies suggest that compounds derived from 3-Chlorobenzylamine may inhibit specific enzymes or cellular pathways, contributing to their therapeutic effects .

Several methods exist for synthesizing 3-Chlorobenzylamine:

  • Direct Chlorination: Benzylamine can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to obtain 3-Chlorobenzylamine.
  • Nucleophilic Substitution: Starting from 3-chlorobenzaldehyde, it can be reacted with ammonia or amines to yield the desired product.
  • Reduction of Nitro Compounds: Reduction of corresponding nitro compounds followed by amination can also lead to the formation of 3-Chlorobenzylamine .

3-Chlorobenzylamine finds applications in various domains:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and bioactive compounds.
  • Chemical Research: Employed in studies related to reaction mechanisms and synthetic methodologies.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity .

Interaction studies involving 3-Chlorobenzylamine focus on its reactivity with other chemicals and biological systems. Research has shown that it can interact with various enzymes and receptors, influencing metabolic pathways. For instance, its derivatives may exhibit inhibitory effects on certain cancer cell lines, highlighting its potential as a lead compound for drug development .

Several compounds share structural similarities with 3-Chlorobenzylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzylamineC7H9NNo halogen substituent; simpler structure
4-ChlorobenzylamineC7H8ClNChlorine at para position; different reactivity
2-ChlorobenzylamineC7H8ClNChlorine at ortho position; distinct sterics
3-BromobenzylamineC7H8BrNBromine substituent; different halogen properties

Uniqueness of 3-Chlorobenzylamine: The meta position of the chlorine atom provides unique steric and electronic properties that influence its reactivity compared to its ortho and para counterparts. This positioning allows for selective reactions that might not occur with other isomers, making it particularly valuable in synthetic chemistry.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4152-90-3

Wikipedia

1-(3-chlorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-chloro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types